![molecular formula C19H22N4O4S B2707455 2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide CAS No. 900010-10-8](/img/structure/B2707455.png)
2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazole Derivatives
Pyrazole derivatives are widely explored in medicinal chemistry for their diverse pharmacological activities. They have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and analgesic agents. For example, novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, similar in complexity to the compound of interest, showed significant neuroprotective effects against oxidative stress and demonstrated inhibitory activity against acetylcholinesterase, suggesting potential for Alzheimer's disease treatment (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).
Thieno[3,4-c]pyrazol Compounds
Compounds containing the thieno[3,4-c]pyrazol moiety are of interest for their antitumor and antiviral properties. Research on similar compounds has shown selective inhibition of cancer cell lines, suggesting a role in the development of new anticancer therapies. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibited significant anti-inflammatory activity, indicating their potential in anti-inflammatory drug development (Sunder & Maleraju, 2013).
Mecanismo De Acción
Target of Action
The compound 2-(4-hydroxypiperidin-1-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide primarily targets VEGFR-2 and P-gp . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis. P-gp, or P-glycoprotein, is a protein that pumps foreign substances out of cells and plays a role in multidrug resistance in cancer cells .
Mode of Action
The compound interacts with its targets, VEGFR-2 and P-gp, by binding to them and inhibiting their activity . This interaction results in the inhibition of the phosphorylation of VEGFR-2, PI3K, and Akt proteins in HeLa cells . This inhibition leads to a concentration-dependent reduction in cell proliferation and the induction of early and late apoptosis .
Biochemical Pathways
The compound affects the VEGF signaling pathway by inhibiting the activity of VEGFR-2 . This inhibition disrupts the downstream effects of the pathway, including the phosphorylation of PI3K and Akt proteins . The compound also affects the function of P-gp, potentially altering the efflux of other drugs and compounds from the cell .
Pharmacokinetics
The compound’s ability to inhibit p-gp suggests it may influence the absorption and distribution of other drugs within the body .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis in HeLa cells . The compound also significantly reduces the invasiveness and migration of HeLa cells . In addition, the compound shows potential in reversing cisplatin resistance in HeLa/DDP cells .
Action Environment
Factors such as ph, temperature, and the presence of other drugs (particularly those also targeted by p-gp) could potentially influence the compound’s action .
Propiedades
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-27-14-4-2-12(3-5-14)23-17(15-10-28-11-16(15)21-23)20-18(25)19(26)22-8-6-13(24)7-9-22/h2-5,13,24H,6-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQJEFIXCATOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol](/img/structure/B2707372.png)
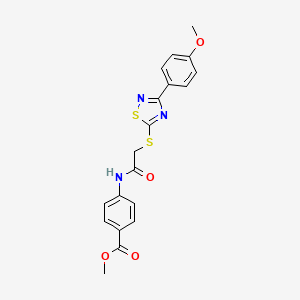
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2707375.png)
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2707376.png)
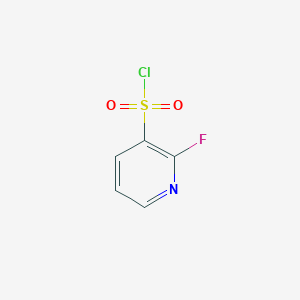


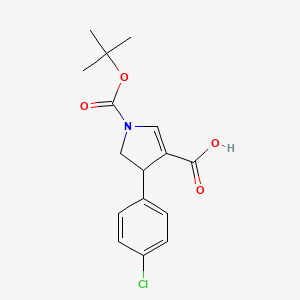
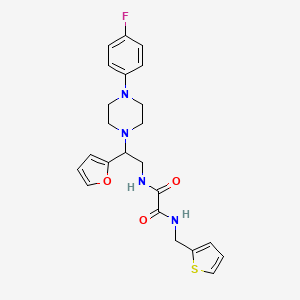
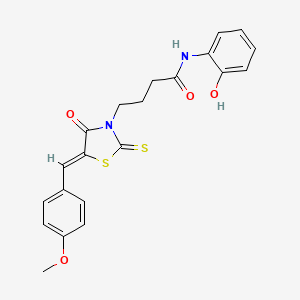
![Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2707385.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)

